methyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
METHYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound known for its diverse applications in various fields of science This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group and a methyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
METHYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[3-(4-HYDROXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE
- METHYL 2-{[3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE
- METHYL 2-{[3-(4-NITROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE
Uniqueness
METHYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C20H18O6/c1-12-16-10-15(25-11-18(21)24-3)8-9-17(16)26-20(22)19(12)13-4-6-14(23-2)7-5-13/h4-10H,11H2,1-3H3 |
InChI Key |
QWHYIWUEZQLIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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